molecular formula C6H3Cl2N3 B580587 4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジン CAS No. 1221714-51-7

4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジン

カタログ番号: B580587
CAS番号: 1221714-51-7
分子量: 188.011
InChIキー: MJGNAKMZKBUOLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It is used in the production of the antiviral drug remdesivir .


Synthesis Analysis

The compound is produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process optimization exercise involved examining the mechanistic pathway .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is C6H3Cl2N3 . It is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

The synthesis of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine involves a series of chemical reactions. The process starts with an exothermic aromatic substitution and quench of a reactive species, followed by the use of a strong base .

科学的研究の応用

がん治療:キナーゼ阻害

4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジン: は、がん治療に使用されるキナーゼ阻害剤の開発における重要な構成要素です . キナーゼ阻害剤は、がん細胞で機能不全になっている特定のタンパク質または酵素を標的にし、従来の化学療法と比較して、より標的を絞ったアプローチを提供します。この化合物は、キナーゼの活性を阻害し、がん細胞の増殖を防ぐように設計されたアバプリチニブなどのいくつかの薬剤に組み込まれています。

抗ウイルス薬:レムデシビル

4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジンの構造は、抗ウイルス薬レムデシビルにおける活性部位です . レムデシビルは、SARS/MERS-CoVを含むさまざまなRNAウイルスに対する広域スペクトル活性を認められており、特に重症のCOVID-19症状の緊急治療のために承認されました。新興ウイルスに対する有効性は、抗ウイルス研究におけるこの化合物の重要性を浮き彫りにしています。

抗ノロウイルス活性

研究により、4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジンの誘導体は、抗ノロウイルス活性を示すことが明らかになっています . これらの誘導体は、マウスとヒトのノロウイルスの両方におけるRNA依存性RNAポリメラーゼ(RdRp)を阻害することができます。これは、ウイルスの複製に不可欠です。この用途は、世界中で胃腸炎の一般的な原因であるノロウイルス感染の治療薬の開発において特に重要です。

がんにおけるEGFR阻害

EGFR阻害剤として、4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジンの誘導体は、ヒト結腸腫瘍細胞など、さまざまながん細胞株における細胞増殖を抑制する可能性について研究されています . 上皮成長因子受容体(EGFR)を阻害することにより、これらの化合物は、腫瘍の成長と生存につながるシグナル伝達経路を妨げることができます。

エボラ出血熱などの新興ウイルスの治療

4,6-ジクロロピロロ[2,1-f][1,2,4]トリアジンのいくつかの類似体は、エボラ出血熱などの新興ウイルスの治療に使用されてきました . この化合物の汎用性により、さまざまな生命を脅かすウイルス性疾患と闘うことができる薬剤を作成するために適合させることができます。

ヘッジホッグシグナル伝達経路の阻害

この化合物は、ヘッジホッグ(Hh)シグナル伝達経路の阻害にも役割を果たしています . Hh経路は、細胞の成長と分化など、体内のさまざまなプロセスに関与しています。この経路の異常な活性化は、特定のがんの発生に関与していることが示されており、この経路を標的にする阻害剤は治療介入に役立ちます。

作用機序

Target of Action

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that has been found to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In cancer, these enzymes are often dysregulated, leading to uncontrolled cell proliferation .

Mode of Action

The compound interacts with its targets, the kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of the kinases, leading to a halt in the signaling pathways that they regulate . This disruption can lead to the cessation of uncontrolled cell growth and division, a hallmark of cancer .

Biochemical Pathways

The primary biochemical pathway affected by 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is the kinase signaling pathway. By inhibiting the activity of kinases, the compound disrupts the signaling pathways that regulate cell growth and division . This disruption can lead to the cessation of uncontrolled cell growth, effectively halting the progression of cancer .

Pharmacokinetics

This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The result of the action of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is the inhibition of uncontrolled cell growth and division, effectively halting the progression of cancer . This is achieved through the disruption of kinase signaling pathways, which are crucial for the regulation of cell functions .

生化学分析

Biochemical Properties

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. This compound has been shown to interact with several kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), by binding to their active sites and inhibiting their activity . The inhibition of these kinases can disrupt various signaling pathways involved in cell proliferation and survival, making 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine a valuable tool in cancer therapy .

Cellular Effects

The effects of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of EGFR and VEGFR by 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding sites of kinases . This binding prevents the transfer of phosphate groups to substrate molecules, thereby disrupting phosphorylation-dependent signaling pathways . Furthermore, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of kinase activity and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without causing significant toxicity . At higher doses, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to plasma proteins, influencing its bioavailability and distribution . The localization and accumulation of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine in specific tissues are critical factors that determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine within these compartments can influence its interactions with biomolecules and its overall therapeutic effects .

特性

IUPAC Name

4,6-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNAKMZKBUOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。